
2-Methyl-2-phenoxypropanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-phenoxypropanethioamide is an organic compound that belongs to the class of thioamides Thioamides are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenoxypropanethioamide typically involves the reaction of 2-methyl-2-phenoxypropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Methyl-2-phenoxypropanethioamide undergoes several types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-Methyl-2-phenoxypropanethioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-2-phenoxypropanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methyl-2-phenoxypropanoic acid: The precursor in the synthesis of 2-Methyl-2-phenoxypropanethioamide.
2-Methyl-2-phenoxypropanamide: The oxygen analog of the thioamide.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different functional groups.
Uniqueness
This compound is unique due to the presence of both the thioamide and phenoxy groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H13NOS |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
2-methyl-2-phenoxypropanethioamide |
InChI |
InChI=1S/C10H13NOS/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,13) |
InChIキー |
JDVOIZLFSXJZPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=S)N)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


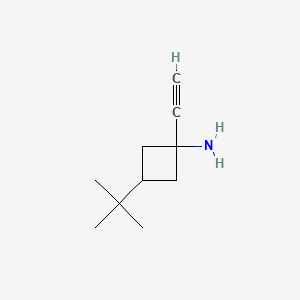
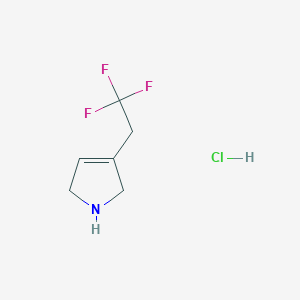
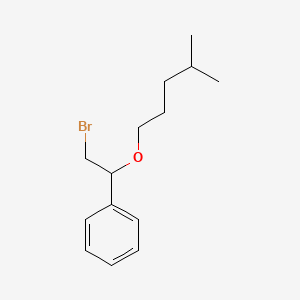
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
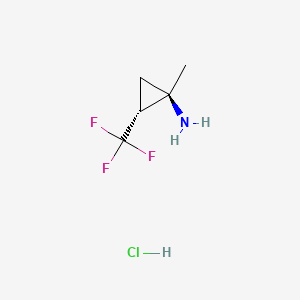
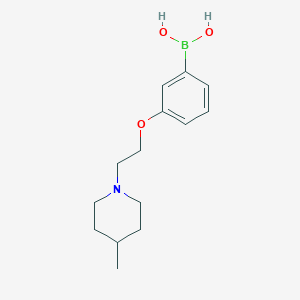
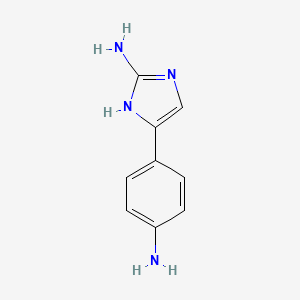
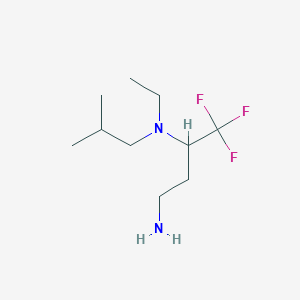
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
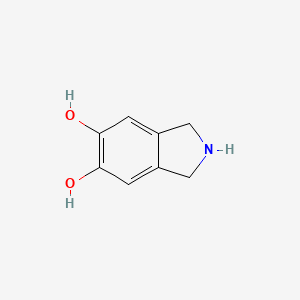
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
